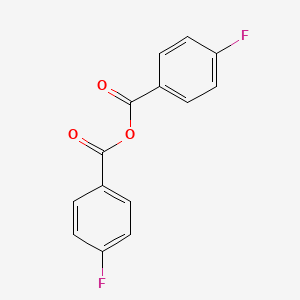

4-Fluorobenzoic Anhydride

描述

Significance in Contemporary Chemical Synthesis

The primary role of 4-Fluorobenzoic Anhydride (B1165640) in contemporary synthesis is as an acylating agent. It is used to introduce the 4-fluorobenzoyl group into various molecules. This is a key step in the construction of more complex chemical structures. For instance, it is employed in the synthesis of benzoylthiophenes, which act as allosteric enhancers for the A1 adenosine (B11128) receptor, highlighting its relevance in medicinal chemistry. chemicalbook.com

The fluorine atom attached to the benzene (B151609) ring is a key feature. Organofluorine compounds are of immense interest in pharmacology and materials science. Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. Research on derivatives of its parent acid, 4-fluorobenzoic acid, demonstrates the importance of the 4-fluorobenzoyl scaffold. Studies have shown that Schiff bases and 1,3,4-oxadiazole (B1194373) analogs synthesized from 4-fluorobenzoic acid possess significant antioxidant potential. researchgate.netbenthamdirect.com In one study, a synthesized Schiff base derivative showed antioxidant activity comparable to Vitamin C. benthamdirect.com This underscores the value of the 4-fluorobenzoyl moiety, which 4-Fluorobenzoic Anhydride can efficiently deliver.

Furthermore, the anhydride is used in more fundamental organic reactions. Research has demonstrated its formation via the oxidative self-coupling of the corresponding aldehyde, achieving high yields. sci-hub.se It also participates in palladium-catalyzed acylation reactions, serving as a building block for specialized organic products. echemi.com

Historical Context of Anhydride Chemistry Pertinent to this compound

The study of acid anhydrides dates back to the 19th century. A pivotal moment in their history was the first synthesis of acetic anhydride in 1852 by French chemist Charles Frédéric Gerhardt. wikipedia.org Gerhardt's work, achieved by reacting potassium acetate (B1210297) with benzoyl chloride, laid the groundwork for understanding this entire class of compounds. wikipedia.org Acetic anhydride itself would later become a common dehydrating agent used to prepare other anhydrides from their corresponding carboxylic acids. wikipedia.org

The general methods for synthesizing acid anhydrides, primarily through the dehydration of carboxylic acids, are well-established principles that apply directly to the formation of this compound. wikipedia.org For example, reacting 4-fluorobenzoic acid with a strong dehydrating agent like acetic anhydride is a viable synthetic route. ontosight.ai The nomenclature for symmetrical anhydrides, like this compound, follows a simple rule: the word "acid" from the parent carboxylic acid is replaced with "anhydride." wikipedia.org

The industrial-scale production of anhydrides, such as acetic anhydride through methyl acetate carbonylation and maleic anhydride via the oxidation of butane (B89635) or benzene, has cemented their role as essential industrial chemicals. wikipedia.org While this compound may not be produced on the same massive scale, its synthesis and use in academic research and specialized chemical production rely on the fundamental reactions and principles established over more than a century of anhydride chemistry.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-fluorobenzoyl) 4-fluorobenzoate (B1226621) nih.gov |

| Molecular Formula | C₁₄H₈F₂O₃ nih.gov |

| Molecular Weight | 262.21 g/mol nih.gov |

| CAS Number | 25569-77-1 nih.gov |

| Melting Point | 107-108 °C echemi.com |

| Appearance | White solid sci-hub.se |

Exemplary Research Finding: Synthesis of this compound

| Reaction Type | Reactant | Reagents/Conditions | Product | Yield | Reference |

| Oxidative Cross-Coupling | 4-Fluorobenzaldehyde (B137897) | Not specified | This compound | 88% | sci-hub.se |

Structure

3D Structure

属性

IUPAC Name |

(4-fluorobenzoyl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLXFRIGTQYGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342180 | |

| Record name | 4-Fluorobenzoic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-77-1 | |

| Record name | 4-Fluorobenzoic Anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROBENZOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorobenzoic Anhydride

Direct Synthesis from 4-Fluorobenzoic Acid Precursors

The most common and direct routes to 4-fluorobenzoic anhydride (B1165640) start from its corresponding carboxylic acid, 4-fluorobenzoic acid. These methods rely on the removal of a water molecule from two equivalents of the acid.

Dehydration Protocols

The direct dehydration of 4-fluorobenzoic acid is a fundamental approach to forming the corresponding anhydride. This process typically requires forcing conditions, such as high temperatures or the use of a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀), to drive the equilibrium towards the anhydride product. The general reaction involves the removal of one molecule of water from two molecules of 4-fluorobenzoic acid.

While effective, these methods can sometimes lead to side reactions or require harsh conditions that may not be compatible with sensitive functional groups.

Acetic Anhydride-Mediated Processes

A widely utilized and milder method for the synthesis of 4-fluorobenzoic anhydride involves the use of acetic anhydride. ontosight.ai In this process, 4-fluorobenzoic acid is treated with acetic anhydride. The reaction proceeds through a mixed anhydride intermediate, which then reacts with another molecule of 4-fluorobenzoic acid to yield the desired symmetric anhydride and acetic acid as a byproduct. This method is often preferred due to its operational simplicity and the relatively mild reaction conditions required. ontosight.ai The use of acetic anhydride as both a reagent and a solvent can further drive the reaction to completion.

Tosyl Chloride (TsCl) Coupling Strategies

Tosyl chloride (p-toluenesulfonyl chloride, TsCl) can be employed as a powerful activating agent for the formation of anhydrides from carboxylic acids. In this strategy, the carboxylic acid is first reacted with tosyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction forms a highly reactive mixed anhydride intermediate, the tosyl carboxylate. This intermediate is then susceptible to nucleophilic attack by a second molecule of the carboxylic acid, leading to the formation of the desired anhydride and p-toluenesulfonic acid. This method is particularly useful for coupling carboxylic acids under mild conditions. researchgate.net While not specifically detailed for this compound in the provided context, this general methodology is applicable. The reaction of benzyl (B1604629) alcohols with tosyl chloride has been shown to sometimes yield benzyl chlorides instead of the expected tosylates, a factor to consider in substrate scope. nih.gov

A detailed experimental procedure for the synthesis of this compound has been reported with a high yield. The reaction involves the use of specific reagents and conditions to achieve the desired product. rsc.org

Table 1: Spectroscopic Data for this compound rsc.org

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.19 – 8.16 (m, 4H), 7.23 - 7.19 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.7 (d, JC-F = 255 Hz), 161.2, 133.3 (d, JC-F = 9 Hz), 125.0 (d, JC-F = 3 Hz), 116.5 (d, JC-F = 11 Hz) |

| IR (neat, cm⁻¹) | ν = 3114, 3086, 2925, 1786, 1721, 1606, 1507, 1306, 1239, 1223, 1157, 844, 759 |

Advanced Fluorination Approaches Leading to this compound Structures

In addition to direct synthesis from fluorinated precursors, advanced fluorination strategies can be envisioned for the preparation of this compound. These methods would involve the introduction of the fluorine atom at a later stage of the synthesis.

Fluorination of Halogenated Benzoic Anhydride Intermediates

One potential advanced route to this compound is the nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated benzoic anhydride. For instance, an anhydride bearing a leaving group, such as a chlorine or nitro group, at the 4-position could be subjected to fluorination using a suitable fluoride (B91410) source. Reagents like anhydrous tetrabutylammonium (B224687) fluoride (TBAF) have proven effective for such transformations under mild conditions. researchgate.net This "late-stage fluorination" approach can be advantageous in the synthesis of complex molecules where the early introduction of fluorine might interfere with subsequent chemical steps.

The success of this approach hinges on the reactivity of the anhydride substrate and the efficiency of the fluorinating agent. The electron-withdrawing nature of the anhydride functionality can activate the aromatic ring towards nucleophilic attack, facilitating the substitution.

Mechanistic Considerations in Fluorine Incorporation

The incorporation of fluorine into an aromatic ring, such as in a benzoic anhydride intermediate, typically proceeds via two main mechanisms: nucleophilic and electrophilic fluorination. alfa-chemistry.com

In nucleophilic fluorination , a fluoride ion (F⁻) acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group. alfa-chemistry.comacsgcipr.org This is the mechanism at play in the SNAr reaction described above. The efficiency of nucleophilic fluorination is highly dependent on the nature of the fluoride source, the solvent, and the substrate. Anhydrous fluoride sources in polar aprotic solvents are generally more reactive. acsgcipr.org

Electrophilic fluorination , on the other hand, involves an electrophilic fluorine source that transfers a fluorine cation (F⁺) equivalent to a nucleophilic aromatic ring. alfa-chemistry.com Reagents such as Selectfluor® are commonly used for this purpose. This approach would be more suitable for electron-rich aromatic systems. For a benzoic anhydride intermediate, which is electron-deficient, electrophilic fluorination would be less favorable.

The choice of fluorination strategy and the understanding of the underlying mechanism are crucial for the successful synthesis of this compound from non-fluorinated precursors.

Chemical Reactivity and Mechanistic Investigations of 4 Fluorobenzoic Anhydride

Nucleophilic Acyl Substitution Pathways

The reactivity of 4-fluorobenzoic anhydride (B1165640) allows it to react with a range of nucleophiles, including water, alcohols, amines, and sulfur-based compounds. libretexts.orgacs.org These transformations are fundamental in organic synthesis for the formation of carboxylic acids, esters, amides, and thioesters, respectively.

In the presence of water, 4-fluorobenzoic anhydride undergoes hydrolysis to yield two equivalents of 4-fluorobenzoic acid. libretexts.orglibretexts.org This reaction proceeds through the standard nucleophilic acyl substitution mechanism where a water molecule acts as the nucleophile. The reaction is typically rapid and serves as a practical consideration, necessitating the protection of the anhydride from atmospheric moisture to prevent contamination with the parent carboxylic acid. libretexts.org

The general mechanism involves the nucleophilic attack of water on a carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a 4-fluorobenzoate (B1226621) anion. A final proton transfer step yields the two molecules of 4-fluorobenzoic acid.

This compound reacts with alcohols in a process known as alcoholysis to produce one equivalent of a 4-fluorobenzoate ester and one equivalent of 4-fluorobenzoic acid. libretexts.org The reaction is an efficient method for ester synthesis. The general mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. libretexts.org

Advanced esterification methods, such as the Shiina esterification, utilize substituted benzoic anhydrides. In these methods, the anhydride acts as a dehydration condensation agent. Anhydrides with electron-withdrawing groups, such as 4-trifluoromethylbenzoic anhydride (a close analogue to this compound), show significantly improved reaction rates. tcichemicals.com This suggests that this compound would be an effective reagent in similar catalytic esterification processes.

The reaction of this compound with ammonia, primary amines, or secondary amines is a common and effective method for the synthesis of 4-fluorobenzamides. libretexts.orglibretexts.org This aminolysis reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the 4-fluorobenzoic acid byproduct, preventing the protonation of the reacting amine. libretexts.org The products are a 4-fluorobenzamide (B1200420) and a 4-fluorobenzoate salt.

The reaction follows the nucleophilic acyl substitution pathway, where the amine attacks a carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the 4-fluorobenzoate leaving group. libretexts.org For example, the reaction of indoline (B122111) with this compound has been used to synthesize (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone.

Thiols, the sulfur analogs of alcohols, are potent nucleophiles and can react with this compound to form thioesters. acs.org The reaction mechanism is parallel to that of alcoholysis and aminolysis. A study utilizing oxomolybdenum(VI) species as catalysts for nucleophilic acyl substitution of anhydrides demonstrated high yields and chemoselectivity for reactions with a wide array of nucleophiles, including thiols. acs.org This indicates that this compound can be effectively used for the synthesis of 4-fluorobenzoyl thioesters under appropriate catalytic conditions.

Role of the Fluorine Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the para-position of the benzene (B151609) ring plays a crucial role in the reactivity of this compound. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This effect is partially offset by its electron-donating resonance effect (+R effect).

In nucleophilic acyl substitution, the rate-determining step often involves the attack of the nucleophile on the carbonyl carbon. The strong inductive effect of the fluorine atom withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon. This increases the electrophilicity (the partial positive charge) of the carbonyl carbon, making it more susceptible to nucleophilic attack. studymind.co.ukpressbooks.pub

Furthermore, the electron-withdrawing fluorine substituent helps to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate formed during the reaction. pressbooks.pub This stabilization of the intermediate lowers the activation energy of the reaction, leading to an increased reaction rate compared to unsubstituted benzoic anhydride.

This is supported by competition experiments in palladium-catalyzed decarbonylative borylation, where electron-deficient aryl anhydrides were found to be more reactive than electron-rich ones. nsf.gov Similarly, in the development of esterification reagents, benzoic anhydrides with electron-withdrawing groups at the 4-position, such as a fluoro or trifluoromethyl group, exhibit significantly enhanced reaction rates. tcichemicals.com

When an unsymmetrical anhydride containing a 4-fluorobenzoyl group and a benzoyl group reacts, the nucleophile will preferentially attack the more electrophilic carbonyl carbon. A rhodium-catalyzed reaction between a silafluorene and benzoic this compound resulted in a product ratio of 1.3 to 1 in favor of the product derived from attack on the 4-fluorobenzoyl moiety, demonstrating its higher reactivity. nih.gov

Comparative Reactivity with Other Acid Anhydrides and Acid Halides

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a general trend. This compound's place in this hierarchy can be understood by comparing it to related compounds.

Comparison with Other Acid Anhydrides: As discussed, the electron-withdrawing fluorine group makes this compound more reactive than unsubstituted benzoic anhydride. Conversely, anhydrides with electron-donating groups, such as 4-methoxybenzoic anhydride, are less reactive. tcichemicals.com

| Anhydride Combination | Product Ratio | Conclusion |

|---|---|---|

| Benzoic Anhydride vs. 4-Methoxybenzoic Anhydride | 65 : 35 | Unsubstituted is more reactive than electron-rich. |

| Benzoic Anhydride vs. 4-(Trifluoromethyl)benzoic Anhydride | 23 : 77 | Electron-deficient is more reactive than unsubstituted. |

This table demonstrates the electronic effect of substituents on reactivity. This compound, being electron-deficient, would be expected to be more reactive than benzoic anhydride.

Comparison with Acid Halides: Acid halides, such as 4-fluorobenzoyl chloride, are generally more reactive than their corresponding anhydrides. libretexts.orgstudymind.co.uk The chloride ion is a better leaving group than the 4-fluorobenzoate anion because the negative charge is dispersed on a single, highly electronegative atom, and it is the conjugate base of a very strong acid (HCl). In contrast, the 4-fluorobenzoate anion is stabilized by resonance, but it is the conjugate base of a weaker acid (4-fluorobenzoic acid), making it a less effective leaving group. This difference in leaving group ability results in acid chlorides being more vigorous and faster-reacting acylating agents than acid anhydrides. studymind.co.uk However, acid anhydrides are often preferred in practical applications as they are less volatile, less corrosive, and produce a less hazardous byproduct (a carboxylic acid versus hydrogen chloride). crunchchemistry.co.uk

| Compound Type | Relative Reactivity |

|---|---|

| Acid Chloride (e.g., 4-Fluorobenzoyl chloride) | Most Reactive |

| Acid Anhydride (e.g., this compound) | ↓ |

| Ester | ↓ |

| Amide | Least Reactive |

Oxidative Transformations Involving Anhydride Electrophiles

A comprehensive review of available scientific literature does not provide specific examples or detailed research findings regarding the oxidative transformations of this compound where the anhydride itself undergoes oxidation. The reactivity of this compound is predominantly characterized by its behavior as an acylating agent in nucleophilic substitution reactions. Information regarding its reactions with oxidizing agents is generally limited to safety precautions noting incompatibility with strong oxidizers.

Therefore, this section cannot be populated with the requested detailed research findings, mechanistic investigations, or data tables due to a lack of available scientific data on this specific topic.

Derivatization and Functionalization Strategies Utilizing 4 Fluorobenzoic Anhydride

Synthesis of Fluorinated Benzoic Acid Derivatives

4-Fluorobenzoic anhydride (B1165640) serves as an efficient acylating agent for the synthesis of various fluorinated benzoic acid derivatives. Its reaction with nucleophiles such as alcohols and amines leads to the formation of esters and amides, respectively. This reactivity is fundamental in creating more complex molecules with tailored properties.

In a notable application, 4-fluorobenzoic anhydride has been utilized in a rhodium-catalyzed C-Si bond activation reaction. The reaction between a silafluorene derivative and a mixed anhydride, benzoic this compound, resulted in the formation of acylated products. researchgate.net This demonstrates the anhydride's utility in carbon-carbon bond-forming reactions under transition metal catalysis, expanding its scope beyond simple acylation.

Formation of Aromatic and Heterocyclic Compounds

The 4-fluorobenzoyl group, introduced via the corresponding anhydride, is a key component in the synthesis of various aromatic and heterocyclic compounds, many of which exhibit significant biological activities.

Preparation of Hydrazide-Hydrazones and their Derivatives

While direct synthesis from this compound is less commonly detailed, the closely related 4-fluorobenzoic acid hydrazide is a crucial intermediate that can be conceptually derived from the anhydride. This hydrazide is readily condensed with various aldehydes to form 4-fluorobenzoic acid hydrazide-hydrazones. deepdyve.comnih.govelectronicsandbooks.com These hydrazide-hydrazones are valuable precursors for a variety of heterocyclic systems.

For instance, a series of hydrazide-hydrazones were prepared by refluxing 4-fluorobenzoic acid hydrazide with different aldehydes in ethanol. electronicsandbooks.com These compounds have been investigated for their potential antimicrobial activities. nih.govelectronicsandbooks.com

Cyclization Reactions to 1,3,4-Oxadiazole (B1194373) Analogs

A significant application of 4-fluorobenzoyl derivatives is in the synthesis of 1,3,4-oxadiazoles, a class of heterocycles known for a wide range of biological activities. nih.gov The hydrazide-hydrazones derived from 4-fluorobenzoic acid serve as key precursors for these cyclization reactions.

The cyclization of aryl-substituted hydrazones of 4-fluorobenzoic acid hydrazide can be achieved by reacting them with acetic anhydride, which leads to the formation of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. deepdyve.comresearchgate.net In other synthetic routes, 2,5-disubstituted-1,3,4-oxadiazoles containing a 4-fluorophenyl moiety have been synthesized by the intramolecular cyclization of N-benzoyl-3-(4-fluorobenzoyl)indolizine-1-carbohydrazide derivatives. researchgate.net Another method involves the reaction of 2,4-dichloro-5-fluorobenzoyl hydrazine (B178648) with aromatic acids in the presence of phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Furthermore, 1,3,4-oxadiazoles can be formed from the cyclocondensation of hydrazide-hydrazones with various reagents. soeagra.com

Derivatization for Advanced Materials Development

The introduction of the 4-fluorobenzoyl group can significantly alter the properties of polymers and other materials, leading to the development of advanced materials with specific functionalities.

Fluorobenzoylation of Lignin (B12514952) and Polymeric Systems

This compound has been successfully employed in the derivatization of lignin, a complex biopolymer. In a study aimed at determining the true molar mass distribution of technical lignins, a fluorobenzoylation method was developed. mdpi.comresearchgate.net This involved dissolving fluorobenzylated lignins in pyridine (B92270) and progressively adding 4-dimethyl-aminopyridine (DMAP) and 4-fluorobenzoic acid anhydride. mdpi.comresearchgate.net The reaction was stirred for 48 hours at 60 °C. mdpi.com This derivatization allows for the quantification of hydroxyl groups in lignin using ¹⁹F NMR spectroscopy. scribd.com

The fluorine tag introduced by the anhydride provides a sensitive probe for NMR analysis, aiding in the detailed structural characterization of this complex natural polymer. researchgate.netscribd.com This method is advantageous as the fluorinated derivatives of lignin are very stable. scribd.com

Integration into Supramolecular Structures

The 4-fluorobenzoyl moiety can participate in the formation of supramolecular structures through various non-covalent interactions. While direct use of this compound in this context is not extensively documented, the parent compound, 4-fluorobenzoic acid, has been shown to form co-crystals with other organic molecules, such as 2-aminobenzothiazol. eurjchem.com These co-crystals are stabilized by a network of hydrogen bonds, forming intricate supramolecular architectures. eurjchem.com This suggests the potential for derivatives of this compound to be integrated into the design of novel supramolecular materials.

In the broader context of polymer chemistry, research has focused on creating thermoplastic composite matrices through supramolecular polymer blends. reading.ac.uk This approach involves functionalizing polymers with specific end-groups to encourage non-covalent interactions and the formation of a self-assembled supramolecular network. reading.ac.uk The principles guiding this research could be extended to incorporate 4-fluorobenzoyl groups, introduced via the anhydride, to modulate the electronic properties and intermolecular interactions within such systems.

Applications of 4 Fluorobenzoic Anhydride in Advanced Organic Synthesis

As a Key Building Block in Multi-Step Syntheses

In the realm of multi-step synthesis, where complex molecules are assembled through a sequence of chemical reactions, 4-fluorobenzoic anhydride (B1165640) often plays the role of a key building block. evitachem.comvapourtec.com Its utility stems from its ability to introduce the 4-fluorobenzoyl moiety into a developing molecular structure. This is typically achieved through nucleophilic acyl substitution reactions, where a nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the formation of a new acyl derivative and a 4-fluorobenzoate (B1226621) leaving group. ontosight.ai

One notable application is in the synthesis of fluorinated derivatives of benzoic acid, which are precursors to various agrochemicals and specialty chemicals. innospk.com The anhydride can also be employed in the production of more elaborate structures. For instance, it is a starting material in the synthesis of (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate, a compound that serves as a building block for more complex organic molecules with potential applications in medicinal and materials science. evitachem.com

Table 1: Examples of Multi-Step Syntheses Involving 4-Fluorobenzoic Anhydride

| Target Molecule/Scaffold | Role of this compound | Significance | Reference |

|---|---|---|---|

| (1,3-Dioxoisoindol-2-yl) 4-fluorobenzoate | Starting material | Building block for complex organic compounds | evitachem.com |

| Fluorinated benzoic acid derivatives | Intermediate | Precursors to agrochemicals and specialty chemicals | innospk.com |

Chiral Synthesis and Stereoselective Transformations

The development of methods for controlling the three-dimensional arrangement of atoms in a molecule, known as stereoselective synthesis, is a cornerstone of modern organic chemistry. rsc.org While direct and extensive research on the use of this compound in chiral synthesis is not widely documented in the provided results, its application in reactions involving stereoselective transformations can be inferred from its reactivity as an acylating agent.

In a rhodium-catalyzed asymmetric ring-opening aryl-Narasaka acylation of diarylsilanes, the reaction between a silafluorene and a mixed anhydride, benzoic this compound, was investigated. researchgate.netresearchgate.net This reaction resulted in the formation of two different acylated products, indicating that the anhydride participated in the stereoselective transformation, albeit with competitive acylation from both the benzoyl and 4-fluorobenzoyl groups. researchgate.netresearchgate.net This example highlights the potential for this compound to be used in the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. researchgate.net

The principles of stereoselective catalysis often rely on the precise interaction between a chiral catalyst and the substrates. acs.org As an acylating agent, this compound can be a partner in such transformations, where the chiral catalyst dictates the stereochemical outcome of the acylation step.

Table 2: Stereoselective Reaction Involving a Mixed Benzoic this compound

| Reaction Type | Substrates | Products | Key Observation | Reference |

|---|

Development of Diverse Molecular Scaffolds for Research

Molecular scaffolds form the core structure of a family of compounds and are fundamental in drug discovery and materials science research. This compound and its parent acid, 4-fluorobenzoic acid, are instrumental in the development of diverse molecular scaffolds. researchgate.netwindows.net

The 4-fluorobenzoyl group, readily introduced using the anhydride, can be a key component of these scaffolds, influencing their physical, chemical, and biological properties. For example, research has been conducted on the synthesis of Schiff's bases and 1,3,4-oxadiazole (B1194373) derivatives based on a 4-fluorobenzoic acid scaffold. researchgate.net These classes of compounds are known to exhibit a wide range of biological activities. researchgate.netresearchgate.net

Furthermore, 4-fluorobenzoic acid has been utilized as a modulator and modifier in the one-pot synthesis of fluorine-functionalized zirconium-based metal-organic frameworks (Zr-MOFs). researchgate.net In this context, it participates in the formation of the framework structure, leading to materials with enhanced properties such as increased surface area and hydrophobicity. researchgate.net The anhydride, as a more reactive derivative, could potentially be used in similar applications for the synthesis of advanced materials.

Table 3: Molecular Scaffolds Derived from or Utilizing 4-Fluorobenzoic Acid/Anhydride

| Scaffold Type | Starting Material/Modifier | Application/Significance | Reference |

|---|---|---|---|

| Schiff's bases and 1,3,4-oxadiazoles | 4-Fluorobenzoic acid | Potential antioxidant agents | researchgate.net |

| Fluorine functionalized Zr-MOFs | 4-Fluorobenzoic acid | Oil absorption and separation | researchgate.net |

Application in the Synthesis of Fluorine-Containing Organic Molecules

The introduction of fluorine atoms into organic molecules can have profound effects on their properties, including metabolic stability, binding affinity, and lipophilicity. tcichemicals.com This has made the synthesis of fluorine-containing organic molecules a major focus in pharmaceutical and agrochemical research. tcichemicals.com this compound is a key reagent in this field, serving as a source for the 4-fluorobenzoyl group. ontosight.ai

Its utility is demonstrated in the synthesis of various fluorinated compounds. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with certain rhodamine precursors is used to synthesize fluorinated rhodamine-based dyes, which can act as chemosensors for metal ions. mdpi.com While this example uses the aldehyde, the anhydride could be employed in acylation reactions to achieve similar fluorinated structures.

Moreover, 4-fluorobenzoic acid, the precursor to the anhydride, is used to synthesize propargyl 4-[18F]fluorobenzoate, a prosthetic group for the fluorine-18 (B77423) labeling of biomolecules for positron emission tomography (PET). nih.govchemicalbook.com This highlights the importance of the 4-fluorobenzoyl moiety in advanced medical imaging applications. The anhydride itself is a direct precursor to other fluorinated building blocks. chemicalbook.com

The synthesis of fluorinated compounds often takes advantage of the unique reactivity imparted by the fluorine atom. 20.210.105 For example, the electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the carbonyl group in this compound. ontosight.ai

Table 4: Examples of Fluorine-Containing Molecules Synthesized Using 4-Fluorobenzoic Acid Derivatives

| Compound/Class | Precursor/Reagent | Application | Reference |

|---|---|---|---|

| Fluorinated rhodamine-based dyes | 4-Fluorobenzaldehyde (related to the anhydride) | Chemosensors for metal ions | mdpi.com |

| Propargyl 4-[18F]fluorobenzoate | 4-Fluorobenzoic acid | PET imaging | nih.gov |

| N-Succinimidyl 4-[18F]fluorobenzoate | 4-Fluorobenzoic acid | Labeling of antibodies for PET | chemicalbook.comrsc.org |

Catalytic Reactions Involving 4 Fluorobenzoic Anhydride

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and 4-fluorobenzoic anhydride (B1165640) has been employed as a key reactant in several such processes.

Rhodium-Catalyzed Aryl-Narasaka Acylation

A notable application of 4-fluorobenzoic anhydride is in the rhodium-catalyzed aryl-Narasaka acylation, a type of ring-opening reaction used to synthesize axially chiral biaryls. In a specific example, the reaction of an unsymmetrical silafluorene with a mixed benzoic this compound was investigated. researchgate.net This process involves the cleavage of a C(Aryl)-Si bond, promoted by the torsional strain of the substrate, and the subsequent acylation of the aryl group.

The reaction is catalyzed by a rhodium complex generated in situ from [Rh(CO)₂Cl]₂ and a chiral phosphoramidite (B1245037) ligand. researchgate.net The choice of base is crucial, with cesium carbonate (Cs₂CO₃) being used for aromatic anhydrides. researchgate.netresearchgate.net This asymmetric ring-opening acylation provides access to valuable α-silyl biaryl atropisomers, which are important structural motifs in medicinal chemistry and materials science. researchgate.net A control experiment reacting a specific silafluorene with benzoic this compound resulted in a mixture of two different acylated products. researchgate.net

Table 1: Key Components in Rhodium-Catalyzed Aryl-Narasaka Acylation

| Component | Role | Specific Example |

|---|---|---|

| Substrate | Source of Aryl Group | Unsymmetrical Silafluorene |

| Acylating Agent | Provides Acyl Group | Benzoic this compound |

| Catalyst Precursor | Rhodium(I) Source | [Rh(CO)₂Cl]₂ |

| Ligand | Chiral Auxiliary | Phosphoramidite Ligand |

| Base | Activator | Cs₂CO₃ |

Rhodium-Catalyzed Decarbonylative Borylation

This compound is a suitable substrate for rhodium-catalyzed decarbonylative borylation, a reaction that converts readily available aryl anhydrides into versatile arylboronate esters. nih.gov This transformation is significant as it provides an alternative route to organoboron compounds, which are key building blocks in Suzuki-Miyaura cross-coupling and other synthetic methods.

The process involves the cleavage of a C(O)-O bond and the formation of a new C-B bond, with the expulsion of carbon monoxide. A typical catalyst system for this reaction is Wilkinson's catalyst, Rh(PPh₃)₃Cl, in a base-free system. nih.gov Compared to other carboxylic acid derivatives, anhydrides exhibit higher reactivity under these conditions. nih.gov This rhodium-catalyzed method also offers advantages over analogous palladium-catalyzed reactions, such as shorter reaction times and lower reaction temperatures. nih.gov

Table 2: General Conditions for Rhodium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides

| Component | Function | Example Reagent |

|---|---|---|

| Aryl Anhydride | Aryl Source | This compound |

| Borylating Agent | Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Rhodium Source | Rh(PPh₃)₃Cl |

| Solvent | Reaction Medium | Dioxane or Toluene |

Organocatalytic Applications

In the realm of organocatalysis, which utilizes small organic molecules to catalyze reactions, this compound is a potential substrate for enantioselective desymmetrization. This strategy involves the reaction of a prochiral or meso-anhydride with a nucleophile, guided by a chiral organocatalyst, to produce a single enantiomer of a chiral product. nih.gov

While specific studies focusing exclusively on this compound are not prominent, the desymmetrization of cyclic and acyclic anhydrides is a well-established organocatalytic transformation. acs.orgbeilstein-journals.org Chiral catalysts, often based on cinchona alkaloids or chiral diamines modified to include a thiourea (B124793) group, are effective for these reactions. acs.orgbohrium.com The catalyst activates the anhydride by forming hydrogen bonds with the carbonyl groups, while its basic moiety activates the nucleophile, such as an alcohol or a thiol. beilstein-journals.org This dual activation facilitates the enantioselective ring-opening of the anhydride to yield a chiral mono-ester or mono-thioester. The thiolysis of anhydrides, in particular, is a key method for forming new carbon-sulfur bonds asymmetrically. acs.org

Table 3: Principle of Organocatalytic Desymmetrization of this compound

| Component | Role | Example |

|---|---|---|

| Substrate | Prochiral Acyl Source | This compound |

| Nucleophile | Ring-opening Agent | Alcohols (e.g., Methanol), Thiols |

| Catalyst | Chiral Controller | Chiral Thiourea derivatives, Modified Cinchona Alkaloids |

Role of this compound in Cascade and Tandem Reactions

Cascade or tandem reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single pot without isolating intermediates, rapidly building molecular complexity. researchgate.net

While this compound is a versatile acylating agent, its specific application as a starting material in documented cascade or tandem reactions is not widely reported in the surveyed literature. However, the corresponding 4-fluorobenzoic acid is used in related one-pot procedures. For instance, carboxylic acids can be activated in situ using reagents like N,N'-carbonyldiimidazole (CDI). nih.govbohrium.com This generates a highly reactive acyl imidazole (B134444) intermediate that can then participate in a subsequent coupling or cyclization step within the same reaction vessel. nih.govnih.gov Such a sequence constitutes a tandem reaction, even though the anhydride itself is not the pre-formed starting material. These methods, which bypass the anhydride, provide a streamlined approach to complex molecules from readily available carboxylic acids. bohrium.com

Advanced Analytical Techniques in the Characterization of 4 Fluorobenzoic Anhydride and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the structure and properties of 4-Fluorobenzoic Anhydride (B1165640). By probing the interactions of the molecule with electromagnetic radiation, these methods offer a detailed fingerprint of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Fluorobenzoic Anhydride, providing information on the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits two multiplets in the aromatic region. The protons ortho to the fluorine atom and those meta to it are magnetically non-equivalent, leading to distinct signals. Published data indicates multiplets around δ 8.16-8.19 ppm and δ 7.19-7.23 ppm, each integrating to 4 protons, corresponding to the two sets of aromatic protons in the symmetric anhydride structure. researchgate.nethomescience.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The spectrum shows characteristic signals for the carbonyl carbon, the carbon atom bonded to fluorine, and the other aromatic carbons. The carbonyl carbon signal appears around δ 161.2 ppm. The carbon directly attached to the fluorine atom (C-F) exhibits a large coupling constant (JC-F) of approximately 255 Hz, with its chemical shift observed around δ 166.7 ppm. researchgate.nethomescience.net Other aromatic carbon signals are observed at approximately δ 133.3 (d, JC-F = 9 Hz), δ 125.0 (d, JC-F = 3 Hz), and δ 116.5 (d, JC-F = 11 Hz). researchgate.nethomescience.net

¹⁹F NMR Spectroscopy: While specific spectral data for this compound is not extensively reported in the literature, data for the related 4-fluorobenzoic acid shows a resonance at approximately -107.96 ppm in acetone (B3395972) and -114.14 ppm in acetone for the 3-fluoro isomer. rsc.org For 4-fluorobenzoate (B1226621) used as an internal standard, the resonance is set at -114.2 ppm. nih.gov Given the structural similarity, the ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two equivalent fluorine atoms, with a chemical shift influenced by the anhydride linkage. PubChem also lists the availability of a ¹⁹F NMR spectrum for this compound, though specific data is not provided. nih.gov

| Technique | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 8.16 - 8.19 | m | Aromatic Protons |

| 7.19 - 7.23 | m | |||

| ¹³C NMR | CDCl₃ | 166.7 | d, JC-F = 255 Hz | C-F |

| 161.2 | s | C=O | ||

| 133.3 | d, JC-F = 9 Hz | Aromatic Carbons | ||

| 125.0 | d, JC-F = 3 Hz | |||

| 116.5 | d, JC-F = 11 Hz |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Two strong carbonyl (C=O) stretching bands are observed, which is typical for an acid anhydride. These bands appear at approximately 1786 cm⁻¹ and 1721 cm⁻¹. researchgate.net The higher frequency band is attributed to the symmetric C=O stretch, while the lower frequency band corresponds to the asymmetric stretch. Additionally, the spectrum shows bands corresponding to C-F stretching and aromatic C-H and C=C vibrations. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3114, 3086 |

| Symmetric C=O Stretch | 1786 |

| Asymmetric C=O Stretch | 1721 |

| Aromatic C=C Stretch | 1606, 1507 |

| C-O Stretch | 1239, 1223 |

| C-F Stretch | 1157 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₄H₈F₂O₃, corresponding to a molecular weight of 262.21 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 262. The fragmentation pattern would likely involve the cleavage of the anhydride bond, leading to the formation of a 4-fluorobenzoyl cation at m/z 123. PubChem lists GC-MS data for this compound, confirming the presence of a significant peak at m/z 123. nih.gov

UV-Vis Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as radicals or transition metal ions. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent. Therefore, EPR spectroscopy is not a standard technique for the direct characterization of this compound itself. However, it could be employed to study radical intermediates or paramagnetic species formed in reactions involving this compound or its derivatives. For instance, EPR has been used to study the radical anions of some cyclic anhydrides.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While some aromatic anhydrides can be fluorescent, particularly when incorporated into larger conjugated systems or polyimides, there is no specific literature reporting the fluorescence properties of this compound itself. The intrinsic fluorescence of simple aromatic anhydrides is often weak. The technique would be more applicable to derivatives of this compound designed to have fluorophoric properties.

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of this compound from reaction mixtures and for assessing the purity of the final product. Different chromatographic methods are applied depending on the specific analytical need.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions involving this compound. rsc.orgrsc.orgglobalscientificjournal.com It allows chemists to quickly determine the consumption of starting materials and the formation of the anhydride product. The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase. globalscientificjournal.com

In the synthesis of this compound, TLC is often performed on silica gel plates (Merck Kieselgel 60 F254). rsc.orgrsc.org Visualization of the separated spots is typically achieved under UV light at 254 nm. rsc.orgrsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). rsc.orgrsc.org In a Hexane/EtOAc (4.5:0.5) system, this compound has been reported to have an Rf value of 0.62. rsc.orgrsc.org This technique is also used to guide purification by column chromatography. rsc.org

Interactive Table: TLC Parameters for this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization | Reference |

| This compound | Silica Gel 60 F254 | Hexane/EtOAc (4.5:0.5) | 0.62 | UV (254 nm) | rsc.orgrsc.org |

| 4-(tert-butyl)benzoic anhydride | Silica Gel 60 F254 | Hexane/EtOAc (4.5:0.5) | 0.43 | UV (254 nm) | rsc.org |

| [1,1'-biphenyl]-4-carboxylic anhydride | Silica Gel 60 F254 | Hexane/EtOAc (4.5:0.5) | 0.158 | UV (254 nm) | rsc.org |

Size-Exclusion Chromatography (SEC) is a powerful technique for determining the molecular weight distribution of polymers. paint.org It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. paint.org This method is particularly relevant for characterizing polymers that have been chemically modified, or derivatized, with this compound.

A key application is the analysis of technical lignins, complex natural polymers whose characterization is challenging. Derivatization of lignin (B12514952) with fluorine-containing reagents, such as by fluorobenzoylation using this compound or its corresponding acid chloride, improves their solubility in common SEC solvents like tetrahydrofuran (B95107) (THF) and allows for a more accurate determination of their true molar mass distribution (MMD). mdpi.com The use of a universal calibration method, which relies on the intrinsic viscosity of the polymer, provides more accurate MMD values for these derivatized lignins compared to conventional calibration with polymer standards. mdpi.com Studies have shown that the MMD values for fluoro-derivatized lignin obtained by universal calibration can be three to five times higher than those from conventional methods. mdpi.comresearchgate.net The resulting SEC chromatograms for fluoro-derivatized lignins typically show regular, Gaussian-shaped distributions, indicating good solubility and minimal aggregation issues. mdpi.com

Interactive Table: Molar Mass Distribution of Fluorobenzoylated Lignin by SEC

| Lignin Sample | Derivatization Method | SEC Calibration | Weight-Average Molar Mass (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |

| Protobind 1000 | Fluorobenzoylation | Conventional | 2,800 | 1.8 | mdpi.com |

| Protobind 1000 | Fluorobenzoylation | Universal | 11,500 | 2.1 | mdpi.com |

| Organosolv Lignin | Fluorobenzoylation | Conventional | 2,100 | 1.6 | mdpi.com |

| Organosolv Lignin | Fluorobenzoylation | Universal | 9,900 | 1.9 | mdpi.com |

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis provides quantitative information on the elemental composition of a compound, which is crucial for confirming its empirical formula. For this compound (C₁₄H₈F₂O₃), the theoretical elemental composition is approximately 64.14% Carbon, 3.08% Hydrogen, and 14.50% Fluorine. Experimental values obtained for synthesized batches must align closely with these theoretical percentages to verify the compound's identity and purity. This technique is routinely applied to characterize new derivatives and co-crystals. For instance, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by elemental analysis to confirm its composition before further structural studies. eurjchem.com

Crystallographic Studies (e.g., X-ray Diffraction for Co-crystals)

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, that dictate how molecules are arranged in a crystal lattice. eurjchem.com

While the crystal structure of this compound itself is not detailed in the provided search results, extensive crystallographic studies have been performed on its derivatives and co-crystals formed from its parent molecule, 4-fluorobenzoic acid. eurjchem.comresearchgate.net For example, a co-crystal formed between 2-aminobenzothiazol and 4-fluorobenzoic acid was analyzed by single-crystal XRD. eurjchem.com The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c and that its crystal structure is stabilized by a network of N–H···O and O–H···O hydrogen bonds, which create a supramolecular architecture. eurjchem.com Similarly, the structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, a derivative of 4-fluorobenzohydrazide, was confirmed by single-crystal XRD, showing a monoclinic P21/n space group with the crystal structure linked by N-H···O and O-H···O hydrogen bonds into a three-dimensional framework. researchgate.net These studies exemplify how XRD is used to understand the solid-state structure of materials containing the 4-fluorobenzoyl moiety.

Interactive Table: Example Crystallographic Data for a 4-Fluorobenzoic Acid Derivative Co-crystal

| Parameter | 2-aminobenzothiazol with 4-fluorobenzoic acid | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | Reference |

| Crystal System | Monoclinic | Monoclinic | eurjchem.comresearchgate.net |

| Space Group | P2₁/c | P21/n | eurjchem.comresearchgate.net |

| a (Å) | 11.7869(14) | 14.094(6) | eurjchem.comresearchgate.net |

| b (Å) | 4.0326(5) | 7.248(3) | eurjchem.comresearchgate.net |

| c (Å) | 27.625(3) | 14.517(6) | eurjchem.comresearchgate.net |

| β (°) ** | 92.731(10) | 105.116(14) | eurjchem.comresearchgate.net |

| Volume (ų) ** | 1311.6(3) | 1431.6(10) | eurjchem.comresearchgate.net |

| Z | 4 | 4 | eurjchem.comresearchgate.net |

Theoretical and Computational Studies of 4 Fluorobenzoic Anhydride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Fluorobenzoic Anhydride (B1165640), DFT calculations can provide a detailed understanding of its electronic properties and reactivity. By solving the Kohn-Sham equations, one can determine the ground-state electron density and from it, derive various molecular properties.

DFT studies on molecules similar to 4-Fluorobenzoic Anhydride, such as substituted benzoic acids, have demonstrated the utility of this approach. semanticscholar.org These studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to obtain accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. scielo.org.zamwjscience.com

For this compound, DFT calculations would typically involve geometry optimization to find the most stable molecular structure. Subsequent calculations can then be performed to determine key electronic parameters that govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Furthermore, DFT can be used to calculate the distribution of electron density and to perform population analyses (e.g., Mulliken, Löwdin, Natural Population Analysis) to determine partial atomic charges. semanticscholar.org This information is vital for understanding the polarity of bonds and identifying electrophilic and nucleophilic sites within the molecule. For instance, the carbon atoms of the carbonyl groups in this compound are expected to be highly electrophilic due to the electron-withdrawing effects of the oxygen and fluorine atoms.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, can be used to predict the molecule's behavior in chemical reactions. The Fukui function is another valuable tool for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. scielo.org.za

Below is a hypothetical interactive data table summarizing typical electronic properties of this compound that could be obtained from DFT calculations, based on general knowledge of similar fluorinated aromatic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbitals available to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on Carbonyl Carbon | +0.75 e | A significant positive charge indicates a strong electrophilic character, making it susceptible to nucleophilic attack. |

| Mulliken Charge on Fluorine | -0.45 e | The negative charge reflects the high electronegativity of fluorine. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides insights into the static electronic structure, MD allows for the exploration of the dynamic evolution of a system over time. This is particularly useful for investigating reaction pathways and mechanisms.

For this compound, MD simulations could be employed to study its role in acylation reactions, which are a common application for anhydrides. researchgate.netyoutube.com In such a simulation, the anhydride would be placed in a simulation box with a nucleophilic substrate (e.g., an alcohol or an amine) and, if necessary, a solvent and a catalyst. The interactions between all atoms would be described by a force field, which is a set of empirical potential energy functions.

The simulation would then propagate the positions and velocities of all atoms over time by numerically integrating Newton's equations of motion. By analyzing the resulting trajectory, researchers can observe the formation and breaking of chemical bonds and identify the transition states and intermediates along the reaction pathway. This can provide a detailed, step-by-step understanding of the reaction mechanism. nih.govresearchgate.net

For example, in an acylation reaction, MD simulations could visualize the nucleophilic attack on one of the carbonyl carbons of the this compound, the formation of a tetrahedral intermediate, and the subsequent departure of the 4-fluorobenzoate (B1226621) leaving group. youtube.com By running simulations at different temperatures, one can also calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

Advanced techniques such as ab initio molecular dynamics (AIMD), where the forces are calculated "on-the-fly" using quantum mechanical methods like DFT, can provide a more accurate description of the reaction dynamics, especially for processes involving bond breaking and formation. However, AIMD is computationally much more expensive than classical MD.

Quantum Chemical Studies on Fluorine Effects

The presence of fluorine atoms in organic molecules can have profound effects on their physical, chemical, and biological properties. mdpi.comacs.orgmt.com Quantum chemical studies are essential for understanding the fundamental principles behind these "fluorine effects." In the case of this compound, the two fluorine atoms significantly influence its electronic structure and reactivity.

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) plays a crucial role. emerginginvestigators.org This effect leads to a polarization of the C-F bond, with the fluorine atom bearing a partial negative charge and the attached carbon atom a partial positive charge. This polarization can propagate through the molecule, influencing the reactivity of distant functional groups. In this compound, the -I effect of the fluorine atoms enhances the electrophilicity of the carbonyl carbons, making the anhydride more reactive towards nucleophiles compared to the non-fluorinated benzoic anhydride.

Quantum chemical calculations can quantify these inductive effects by analyzing the electron density distribution and atomic charges. Furthermore, fluorine can also exert a resonance effect (+R effect) by donating one of its lone pairs of electrons to the aromatic ring's π-system. While the inductive effect generally dominates for halogens, the interplay between the -I and +R effects of fluorine is a topic of ongoing research and can be elucidated through detailed quantum chemical analysis. researchgate.net

Another important aspect is the effect of fluorine on non-covalent interactions. The polarized C-F bond can participate in various types of non-covalent interactions, including hydrogen bonds (acting as a hydrogen bond acceptor), halogen bonds, and dipole-dipole interactions. acs.orgnih.gov These interactions are crucial for determining the molecule's conformation, crystal packing, and interactions with other molecules. Quantum chemical methods can be used to calculate the strength and geometry of these interactions.

The high energy of the π* molecular orbitals in the F-F bond contributes to the high reactivity of elemental fluorine, and similar principles can be applied to understand the C-F bond's influence on molecular reactivity. researchgate.net The introduction of fluorine can also alter the stability of reaction intermediates and transition states, thereby influencing reaction rates and pathways. mdpi.com

Prediction of Molecular Interactions and Structural Conformations

The three-dimensional structure of a molecule and its interactions with its environment are critical to its function. Computational methods can be used to predict the stable conformations of this compound and to study its non-covalent interactions with other molecules.

Conformational analysis of this compound would involve exploring the potential energy surface of the molecule by systematically rotating the rotatable bonds, such as the C-O bonds of the anhydride linkage and the C-C bonds connecting the phenyl rings to the carbonyl groups. Quantum chemical calculations, often at the DFT level, can be used to calculate the energy of each conformation. mdpi.commdpi.com For similar anhydride molecules, planar or near-planar conformations are often found to be the most stable. researchgate.net The presence of the fluorine atoms may introduce subtle changes to the preferred conformation due to steric and electronic effects.

The study of intermolecular interactions is crucial for understanding the properties of this compound in the solid state (crystal packing) and in solution. The fluorinated aromatic rings can engage in various non-covalent interactions, including π-stacking, anion-π interactions, and XH-π interactions. researchgate.netacs.orgbohrium.comnih.gov The fluorine substituents can modulate the strength and geometry of these interactions by altering the quadrupole moment of the aromatic ring.

Computational methods can be used to model these interactions in dimers or larger clusters of this compound molecules or in complexes with other molecules. High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) are often required to accurately describe these weak interactions, particularly those involving dispersion forces. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies, providing a deeper understanding of the nature of the interactions. acs.org

Below is a hypothetical interactive data table summarizing the predicted types of intermolecular interactions involving this compound.

| Interaction Type | Description | Predicted Strength |

| π-π Stacking | Interaction between the aromatic rings of two molecules. The fluorine atoms are expected to influence the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). | Moderate |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a C-H bond of one molecule and a carbonyl oxygen of another. | Weak |

| C-F···π Interactions | Interaction between the fluorine atom of one molecule and the π-system of another. | Weak to Moderate |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules. | Moderate |

Interactions and Biotransformation in Chemical Systems Non Pharmacological Focus

Biotransformation Pathways of Related Fluorobenzoic Species

Microbial degradation of 4-fluorobenzoic acid proceeds through distinct pathways, largely dependent on the specific bacterial strain and the presence or absence of oxygen. Several bacterial genera, including Pseudomonas, Alcaligenes, and Aureobacterium, have been isolated for their ability to metabolize this compound. nih.gov

Two primary aerobic pathways have been elucidated:

The 4-Fluorocatechol Pathway: This is a common route observed in five gram-negative isolates, where 4-fluorobenzoic acid is first converted to 4-fluorocatechol. nih.govcdnsciencepub.com This intermediate undergoes ortho-cleavage of the aromatic ring, leading to the formation of 3-fluoro-cis,cis-muconate. cdnsciencepub.comnih.gov Subsequent enzymatic steps convert this into intermediates that eventually release the fluoride (B91410) ion. nih.gov Strains utilizing this pathway typically excrete 50% to 90% of the organic fluorine as fluoride ions. nih.gov

The 4-Hydroxybenzoate (B8730719) Pathway: A novel pathway was identified in Aureobacterium sp. strain RHO25. ethz.chnih.gov This strain initially converts 4-fluorobenzoic acid to 4-hydroxybenzoate, with a stoichiometric release of fluoride. nih.gov The 4-hydroxybenzoate is then further metabolized via 3,4-dihydroxybenzoate. The enzymes required for these conversions were found to be inducible by 4-fluorobenzoic acid. nih.gov

Under anaerobic conditions, a different strategy is employed. For example, the denitrifying bacterium Thauera aromatica can completely degrade 4-fluorobenzoate (B1226621). nih.gov The process involves the activation of 4-fluorobenzoate to its coenzyme A (CoA) thioester, 4-fluorobenzoyl-CoA. This is followed by an ATP-dependent reductive C-F bond cleavage, yielding benzoyl-CoA, which then enters the common anaerobic benzoyl-CoA degradation pathway. nih.govnih.gov

Table 1: Microbial Strains and Their Pathways for 4-Fluorobenzoic Acid Degradation

| Bacterial Strain | Condition | Key Intermediates | Pathway |

| Pseudomonas sp. | Aerobic | 4-Fluorocatechol, 3-Fluoro-cis,cis-muconate | Via 4-Fluorocatechol |

| Alcaligenes sp. (strains RHO21, RHO22) | Aerobic | 4-Fluorocatechol | Via 4-Fluorocatechol |

| Aureobacterium sp. (strain RHO25) | Aerobic | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Via 4-Hydroxybenzoate |

| Thauera aromatica | Anaerobic | 4-Fluorobenzoyl-CoA, Benzoyl-CoA | Reductive Defluorination |

Microbial Metabolism of Xenobiotic Metabolites Derived from 4-Fluorobenzoic Acid

The breakdown of 4-fluorobenzoic acid generates several xenobiotic metabolites whose fates are determined by subsequent enzymatic action. The metabolism of these intermediates is crucial for the complete mineralization of the parent compound.

In the aerobic pathway proceeding via 4-fluorocatechol, the ring is cleaved by catechol 1,2-dioxygenase to form 3-fluoro-cis,cis-muconate. nih.gov This is then converted by muconate cycloisomerase into (+)-4-fluoromuconolactone. nih.gov This fluorinated lactone is a key metabolite; its stability and subsequent transformation are critical steps. While it can spontaneously decompose to maleylacetate (B1240894), this process is slow, indicating that enzymatic conversion is necessary for efficient metabolism. nih.gov The resulting maleylacetate can then enter the tricarboxylic acid (TCA) cycle after further enzymatic processing. ethz.ch

In the alternative pathway observed in Aureobacterium sp., the initial defluorination yields 4-hydroxybenzoate. nih.gov This common metabolite is hydroxylated to form 3,4-dihydroxybenzoate (protocatechuate), which is a substrate for ring-cleavage dioxygenases, channeling it into central metabolism. nih.gov

The degradation of xenobiotics is a key process for environmental detoxification, and microorganisms have developed a diverse array of enzymes to handle these compounds. csjmu.ac.inijcmas.comchemijournal.com The ability of microbial consortia to metabolize these intermediates is often more effective than that of single strains, as the degradation product of one organism can serve as the substrate for another. csjmu.ac.in

Table 2: Key Metabolites and Associated Enzymes in 4-Fluorobenzoic Acid Degradation

| Metabolite | Precursor | Enzyme | Subsequent Product |

| 4-Fluorocatechol | 4-Fluorobenzoic Acid | Benzoate Dioxygenase / Dihydrodiol Dehydrogenase | 3-Fluoro-cis,cis-muconate |

| 3-Fluoro-cis,cis-muconate | 4-Fluorocatechol | Catechol 1,2-Dioxygenase | 4-Fluoromuconolactone (B156933) |

| 4-Fluoromuconolactone | 3-Fluoro-cis,cis-muconate | Muconate Cycloisomerase | Maleylacetate |

| 4-Hydroxybenzoate | 4-Fluorobenzoic Acid | 4-Fluorobenzoate Dehalogenase | 3,4-Dihydroxybenzoate |

| 4-Fluorobenzoyl-CoA | 4-Fluorobenzoic Acid | Acyl-CoA Synthetase | Benzoyl-CoA |

Enzymatic Transformations and Defluorination Processes in Model Systems

The cleavage of the carbon-fluorine bond is the most challenging step in the degradation of fluoroaromatic compounds due to its high bond dissociation energy. nih.govijcmas.com Enzymes that catalyze this reaction, known as dehalogenases or dehalogenating enzymes, are of significant interest. researchgate.netrsc.org

Aerobic Defluorination: In many aerobic bacteria, defluorination is an indirect consequence of oxygenase activity. nih.gov The initial dioxygenase attack on the aromatic ring leads to fluorinated intermediates. nih.gov In the metabolism of 4-fluorobenzoate, the formation of 4-fluoromuconolactone is a key step. ethz.chnih.gov Unlike the degradation of some chloro- and bromo-aromatics, the elimination of fluoride is not directly coupled to the cycloisomerization reaction that forms the lactone. ethz.ch The fluoride is eliminated in a subsequent hydrolytic step from a downstream intermediate. ethz.ch

Anaerobic Defluorination: A mechanistically distinct, oxygen-independent C-F bond cleavage has been characterized. nih.gov In Thauera aromatica, the class I benzoyl-CoA reductase (BCR) catalyzes the ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA and HF. nih.gov This is a reductive process that has not been observed in aerobic microorganisms. nih.gov

Enzymatic C-F Bond Cleavage: While specific fluoroacetate (B1212596) dehalogenases are known to hydrolyze the C-F bond in fluoroacetate, the enzymes acting on fluoroaromatic rings are often oxygenases or reductases that catalyze the critical bond-breaking step. researchgate.netrsc.orgsemanticscholar.org For instance, Rieske dioxygenases can initiate the degradation of fluorobenzoates, leading to fluorinated dihydrodiol intermediates that can spontaneously eliminate the fluorine substituent. nih.gov Metalloenzymes, including heme-dependent and non-heme oxygenases, play a crucial role in mediating C-F bond cleavage by activating C-H bonds or directly acting on the fluorinated substrate. nih.govrsc.org

Table 3: Comparison of Aerobic and Anaerobic Defluorination of 4-Fluorobenzoate

| Feature | Aerobic Defluorination | Anaerobic Defluorination |

| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |

| Initial Activation | Hydroxylation of the aromatic ring | Formation of a Coenzyme A thioester (4-Fluorobenzoyl-CoA) |

| Key Enzyme Type | Oxygenases (e.g., Dioxygenases) | Reductases (e.g., Benzoyl-CoA Reductase) |

| Defluorination Step | Typically occurs from a downstream intermediate after ring cleavage (e.g., hydrolysis of a fluorinated lactone) | Reductive cleavage of the C-F bond from the activated substrate |

| Energy Requirement | - | ATP-dependent |

| Example Organism | Pseudomonas sp., Aureobacterium sp. | Thauera aromatica |

Emerging Research Areas and Future Directions

Green Chemistry Approaches in 4-Fluorobenzoic Anhydride (B1165640) Synthesis and Utilization

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of important chemical intermediates like 4-Fluorobenzoic Anhydride. researchgate.netnih.gov Traditional methods for anhydride synthesis often involve reagents that are hazardous and produce significant waste, leading to a low atom economy. sphinxsai.comjocpr.comprimescholars.com For instance, the use of acetic anhydride in some syntheses results in the formation of acetic acid as a byproduct, which is not incorporated into the final product. sphinxsai.com

Current research focuses on developing more environmentally benign synthetic routes that align with green chemistry principles. researchgate.netnih.gov These approaches aim to maximize atom economy, utilize safer solvents and reagents, and minimize energy consumption. jocpr.comnih.gov One promising method for the synthesis of symmetric anhydrides, including potentially this compound, involves the reaction of the corresponding carboxylic acid with potassium carbonate and p-toluenesulfonyl chloride in acetonitrile. This method offers a high yield under mild, room-temperature conditions. chemicalbook.com

Future research in this area is directed towards solvent-free reaction conditions, the use of recyclable catalysts, and the exploration of bio-based feedstocks. nih.govresearchgate.net The overarching goal is to develop synthetic protocols for this compound that are not only efficient but also sustainable and environmentally responsible. researchgate.net

Table 1: Comparison of Synthetic Methods for Anhydrides

| Method | Reagents | Conditions | Advantages | Disadvantages | Atom Economy |

|---|---|---|---|---|---|

| Traditional Method | Acetic Anhydride, heat | High temperature | Readily available reagents | Formation of stoichiometric byproduct (acetic acid), requires energy | Low |

| TsCl Method | 4-Fluorobenzoic acid, K₂CO₃, TsCl | Room temperature, Acetonitrile | High yield, mild conditions | Use of organic solvent | Moderate |

| Future Green Methods | Biocatalysts, renewable feedstocks | Solvent-free, mild conditions | Minimal waste, sustainable | Catalyst development required | High |

Applications in Advanced Material Science and Engineering

The unique properties imparted by the fluorine atom, such as high thermal stability, chemical resistance, and specific dielectric properties, make fluorinated polymers highly desirable for advanced applications. scielo.brresearchgate.net this compound is a key potential monomer for the synthesis of high-performance fluorinated polyimides and other specialty polymers. researchgate.net The incorporation of fluorine-containing monomers can significantly enhance the properties of the resulting polymers. scielo.br

Fluorinated polyimides, for example, exhibit improved solubility, lower dielectric constants, and enhanced optical transparency compared to their non-fluorinated counterparts. scielo.brresearchgate.net These properties are critical for applications in microelectronics, aerospace, and flexible displays. scielo.br Research in this area is focused on the design and synthesis of novel polymers derived from this compound and other fluorinated monomers to tailor specific material properties for targeted applications. The introduction of the fluoro group can increase the free volume within the polymer chains, which contributes to improved solubility and dielectric performance. scielo.br

Future work will likely involve the development of copolymers and composites incorporating this compound-derived units to create materials with a unique combination of properties, such as high strength, thermal stability, and low flammability, for use in demanding environments.

Table 2: Properties of Fluorinated vs. Non-Fluorinated Polyimides

| Property | Non-Fluorinated Polyimide | Fluorinated Polyimide | Impact of Fluorine |

|---|---|---|---|

| Solubility | Generally poor | Improved | Increased free volume |

| Dielectric Constant | Higher | Lower | Reduced polarizability |

| Optical Transparency | Often colored | More transparent | Reduced charge-transfer complex formation |

| Thermal Stability | High | Very High | Strong C-F bond |

New Frontiers in Catalytic Asymmetric Synthesis with Fluorinated Anhydrides

Catalytic asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, is a critical technology in the pharmaceutical and fine chemical industries. researcher.life Fluorinated chiral compounds are of particular interest due to the profound effect of fluorine on biological activity. researcher.life While much of the research has focused on the direct enantioselective fluorination of various substrates, there is growing interest in the use of chiral molecules containing fluorine in catalytic roles. researcher.lifenih.gov

Fluorinated anhydrides, including this compound, have potential applications in this field. For instance, the desymmetrization of cyclic anhydrides through enantioselective thiolysis or aminolysis using chiral catalysts is a powerful strategy for producing chiral molecules. acs.org While this research has primarily focused on non-fluorinated anhydrides, the principles can be extended to fluorinated analogs. The electronic properties of the fluorine atom in this compound could influence the reactivity and selectivity of such ring-opening reactions.